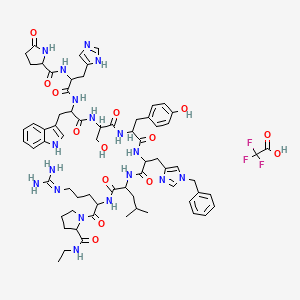![molecular formula C20H15NO3 B12078951 4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)
4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one typically involves the nitration of a precursor compound. One common method is the nitration of 3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one can undergo oxidation reactions to form nitroso, hydroxylamine, or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation may produce a nitroso compound or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-1-naphthol: Another nitro compound with similar structural features.
4-Nitro-2-naphthol: A related compound with a different substitution pattern.
4-Nitro-1,2-dihydro-naphthalene: A compound with a similar dihydro-naphthalene core.
Uniqueness
4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a dihydro-naphthalene core
Propiedades
Fórmula molecular |
C20H15NO3 |
|---|---|
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
2-(4-nitronaphthalen-1-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H15NO3/c22-20-14-6-2-1-5-13(14)9-10-18(20)16-11-12-19(21(23)24)17-8-4-3-7-15(16)17/h1-8,11-12,18H,9-10H2 |
Clave InChI |
ZHMYTTPFCYDPQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1C3=CC=C(C4=CC=CC=C34)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


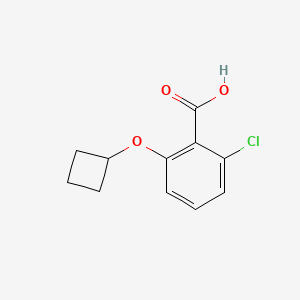
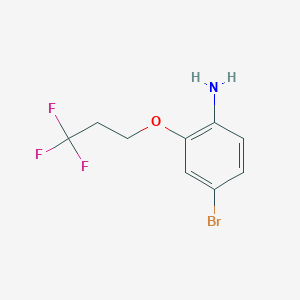





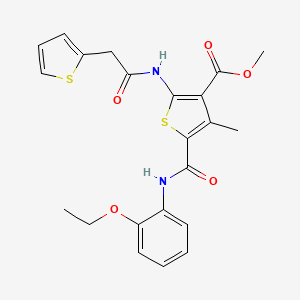
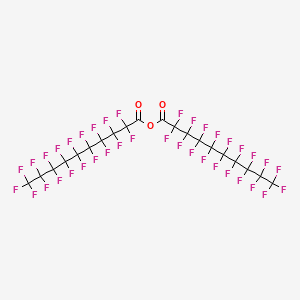
![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)

![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
